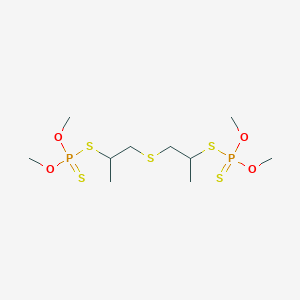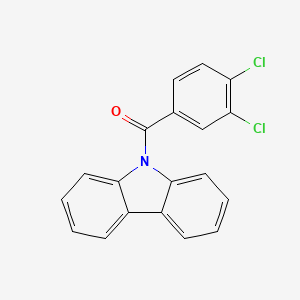
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a carbazole moiety attached to a dichlorophenyl group through a methanone linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone typically involves the reaction of 9H-carbazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
作用机制
The mechanism of action of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .
相似化合物的比较
Similar Compounds
- 2-(3-(9H-carbazol-9-yl)propionyl)-N-(4-methylphenyl)hydrazinecarbothioamide
- N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential for nucleophilic substitution reactions, while the carbazole moiety contributes to its bioactivity and electronic properties.
属性
分子式 |
C19H11Cl2NO |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
carbazol-9-yl-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-15-10-9-12(11-16(15)21)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
InChI 键 |
MCXTWVQJBISQOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
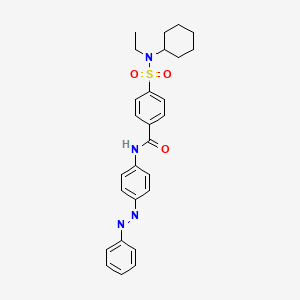
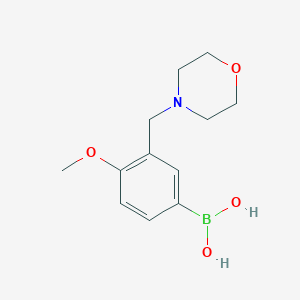
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
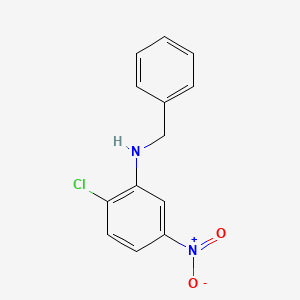
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
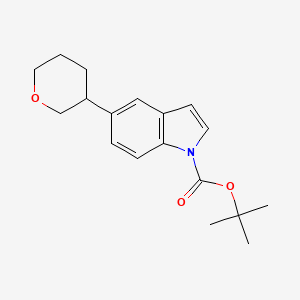
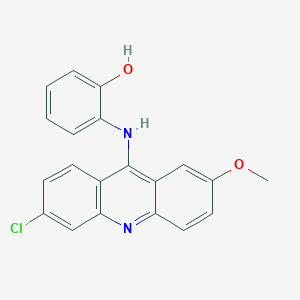
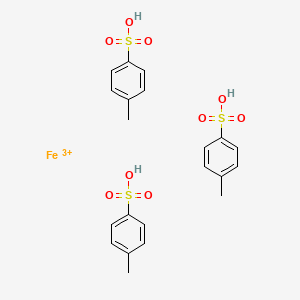
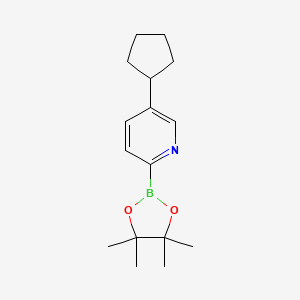
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
